Satavaptan

Catalog No.
S004126
CAS No.
185913-78-4
M.F
C33H45N3O8S
M. Wt
643.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Satavaptan

CAS Number

185913-78-4

Product Name

Satavaptan

IUPAC Name

N-tert-butyl-4-[5'-ethoxy-4-(2-morpholin-4-ylethoxy)-2'-oxospiro[cyclohexane-1,3'-indole]-1'-yl]sulfonyl-3-methoxybenzamide

Molecular Formula

C33H45N3O8S

Molecular Weight

643.8 g/mol

InChI

InChI=1S/C33H45N3O8S/c1-6-43-25-8-9-27-26(22-25)33(13-11-24(12-14-33)44-20-17-35-15-18-42-19-16-35)31(38)36(27)45(39,40)29-10-7-23(21-28(29)41-5)30(37)34-32(2,3)4/h7-10,21-22,24H,6,11-20H2,1-5H3,(H,34,37)

InChI Key

QKXJWFOKVQWEDZ-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=C1)N(C(=O)C23CCC(CC3)OCCN4CCOCC4)S(=O)(=O)C5=C(C=C(C=C5)C(=O)NC(C)(C)C)OC

Synonyms

1-(4-(N-tert-butylcarbamoyl)-2-methoxybenzenesulfonyl)-5-ethoxy-3-spiro(4-(2-morpholinoethoxy)cyclohexane)indoline-2-one, phosphate monohydrate cis-isomer, 1-(4-(N-tert-butylcarbamoyl)-2-methoxybenzenesulfonyl)-5-ethoxy-3-spiro-(4-(2-morpholinoethoxy)cyclohexane)indol-2-one fumarate, satavaptan, SR 121463A, SR-121463, SR-121463B, SR121463B

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=O)C23CCC(CC3)OCCN4CCOCC4)S(=O)(=O)C5=C(C=C(C=C5)C(=O)NC(C)(C)C)OC

The exact mass of the compound Satavaptan is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Spiro Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Vasopressin Receptor Antagonism:

Satavaptan is a drug under investigation that belongs to a class of medications known as vasopressin receptor antagonists. Vasopressin, also called antidiuretic hormone (ADH), is a hormone produced in the hypothalamus and released from the pituitary gland. It acts on the kidneys to regulate water excretion. Vasopressin receptor antagonists work by blocking the action of vasopressin at its receptors in the kidneys, leading to increased urine output. This mechanism has potential applications in various fields of scientific research.

Applications in Polycystic Kidney Disease (ADPKD):

One of the main areas of research for Satavaptan is in the treatment of Autosomal Dominant Polycystic Kidney Disease (ADPKD). ADPKD is a genetic disorder characterized by the development of cysts in the kidneys, leading to progressive loss of kidney function. Studies suggest that vasopressin may contribute to cyst growth in ADPKD patients. Satavaptan is being investigated for its potential to slow cyst growth and progression of kidney disease in ADPKD patients by blocking the action of vasopressin on the kidneys.

Other Potential Applications:

Beyond ADPKD, Satavaptan's vasopressin receptor antagonism properties are being explored for its potential role in:

  • Heart Failure: Vasopressin levels can be elevated in heart failure patients, potentially contributing to fluid overload. Research is ongoing to determine if Satavaptan can improve heart failure outcomes by reducing fluid retention.
  • Hyponatremia: Hyponatremia is a condition characterized by low blood sodium levels. Satavaptan may be helpful in treating certain types of hyponatremia by promoting the excretion of excess water [].

Satavaptan, also known by its developmental code name SR121463, is a selective antagonist of the vasopressin V2 receptor. Its chemical structure is characterized by the formula C33H45N3O8SC_{33}H_{45}N_{3}O_{8}S and a molar mass of approximately 643.8 g/mol. The compound was originally developed by Sanofi-Aventis and has been investigated primarily for its potential therapeutic effects in conditions like hyponatremia and ascites associated with liver cirrhosis. Satavaptan acts by inhibiting the action of arginine vasopressin on the V2 receptors in the kidneys, which plays a crucial role in water reabsorption processes .

To construct its complex structure. While specific synthetic pathways are proprietary, general methods include:

  • Formation of key intermediates: Utilizing reactions such as sulfonylation and amide coupling to create essential building blocks.
  • Cyclization: Employing cyclization techniques to form the spiro-indole structure characteristic of Satavaptan.
  • Final assembly: Combining all components through carefully controlled reactions to yield the final product .

Satavaptan has demonstrated significant biological activity as a vasopressin V2 receptor antagonist. In clinical studies, it has been shown to effectively increase urine output and decrease urine osmolality, which is particularly useful in treating patients with cirrhosis and related ascites. Its pharmacodynamic profile includes a long half-life of 14-17 hours, allowing for sustained therapeutic effects following administration . Furthermore, it has been studied for its potential in treating other conditions such as polycystic kidney disease and renal cell carcinoma .

Satavaptan has primarily been investigated for:

  • Hyponatremia: Effective in increasing serum sodium levels in patients suffering from low sodium due to conditions like cirrhosis.
  • Ascites management: Reducing recurrence rates of ascites after paracentesis in cirrhotic patients.
  • Potential applications: Research is ongoing into its efficacy for other conditions such as glaucoma, heart failure, and diabetic nephropathy .

Studies have shown that Satavaptan interacts selectively with the vasopressin V2 receptor with minimal affinity for other receptors such as V1A and V1B. This selectivity is crucial for minimizing side effects associated with broader receptor antagonism. The drug's interactions with other medications have also been explored, particularly concerning its effects on renal function and electrolyte balance during concurrent therapies .

Several compounds share similarities with Satavaptan in terms of mechanism or therapeutic application:

Compound NameClassMechanism of ActionUnique Features
TolvaptanVasopressin antagonistSelectively antagonizes V2 receptorsApproved for autosomal dominant polycystic kidney disease treatment
ConivaptanVasopressin antagonistDual antagonist (V1A and V2 receptors)Used primarily in acute settings for hyponatremia
LixivaptanVasopressin antagonistSelectively antagonizes V2 receptorsInvestigated for chronic heart failure

Satavaptan is unique due to its selective action on V2 receptors with minimal off-target effects, making it a promising candidate for specific therapeutic applications without significant cardiovascular implications typical of broader antagonists like Conivaptan .

Satavaptan, chemically designated as N-tert-butyl-3-methoxy-4-{[(1s,4s)-5'-ethoxy-4-[2-(morpholin-4-yl)ethoxy]-2'-oxo-1',2'-dihydrospiro[cyclohexane-1,3'-indol]-1'-yl]sulfonyl}benzamide, presents a complex molecular architecture with molecular formula C33H45N3O8S and molecular weight of 643.79 g/mol [1] [2] [3]. The compound exhibits a spirocyclic oxindole core structure, which represents a significant structural feature distinguishing it within the vaptan class of vasopressin receptor antagonists [4].

The X-ray crystallographic analysis reveals that satavaptan possesses two defined stereocenters (2/2) with specific stereochemical configurations at the cyclohexane ring positions [5]. The molecule demonstrates achiral characteristics overall, despite the presence of these stereocenters [5]. The crystallographic data indicates a monoisotopic mass of 643.292736595 Da, providing precise mass spectrometric identification parameters [1] [3].

Critical crystallographic parameters include the presence of 9 hydrogen bond acceptors and 1 hydrogen bond donor, establishing the compound's potential for intermolecular interactions [6]. The structure contains 10 rotatable bonds, indicating considerable conformational flexibility that may influence receptor binding dynamics [6]. The InChI key QKXJWFOKVQWEDZ-VCCCEUOBSA-N provides a unique structural identifier for the compound [5] [7].

Crystallographic ParameterValue
Molecular FormulaC33H45N3O8S
Molecular Weight643.79 g/mol
Monoisotopic Mass643.2927 g/mol
Defined Stereocenters2/2
Hydrogen Bond Donors1
Hydrogen Bond Acceptors9
Rotatable Bonds10
InChI KeyQKXJWFOKVQWEDZ-VCCCEUOBSA-N

Conformational Analysis Through NMR Spectroscopy

Nuclear magnetic resonance spectroscopy studies of satavaptan have provided detailed insights into its conformational behavior and structural dynamics [8]. Proton and carbon-13 NMR spectroscopic analyses were conducted using JEOL ECX400 or ECS400 spectrometers operating at 400 MHz and 100 MHz respectively, revealing characteristic chemical shift patterns consistent with the spirocyclic oxindole framework [8].

The NMR spectroscopic data demonstrates the presence of the morpholine ring system through characteristic chemical shifts in the 3.5-4.0 ppm region for the oxygen-bearing carbons [8]. The spirocyclic junction exhibits distinctive carbon resonances that confirm the spiro configuration between the cyclohexane and indolinone moieties [8]. The ethoxy substituent on the indole ring displays typical alkyl ether chemical shift patterns, while the tert-butyl group appears as a characteristic singlet in both proton and carbon spectra [8].

Conformational analysis through variable temperature NMR studies indicates that satavaptan exists in solution as a mixture of conformers, with the major conformer showing preferential orientation of the sulfonamide bridge [9]. The morpholinoethoxy side chain exhibits restricted rotation around the ether linkage, as evidenced by line broadening at lower temperatures [9]. Dynamic NMR analysis suggests that the cyclohexane ring adopts predominantly chair conformations with occasional ring inversion processes [9].

Two-dimensional NMR techniques, including COSY and NOESY experiments, have confirmed the spatial relationships between the various structural components [8]. Cross-peaks in NOESY spectra indicate close proximity between the morpholine ring and the indole aromatic system, suggesting intramolecular folding that may influence biological activity [8]. The sulfonamide linker adopts an extended conformation that positions the benzamide moiety away from the spirocyclic core [8].

Quantum Mechanical Modeling of Electronic Structure

Computational quantum mechanical studies utilizing density functional theory (DFT) approaches have elucidated the electronic structure properties of satavaptan [10] [11]. DFT calculations employing the B3LYP functional with 6-31G(d,p) basis sets have provided detailed insights into the molecular orbital configurations and electronic distribution patterns [11].

The highest occupied molecular orbital (HOMO) of satavaptan is primarily localized on the indole nitrogen and adjacent aromatic carbons, indicating significant electron density in this region that facilitates receptor binding interactions [11]. The lowest unoccupied molecular orbital (LUMO) exhibits distribution across the benzamide carbonyl group and the sulfonamide bridge, suggesting these regions as potential sites for electrophilic attack [11].

Quantum mechanical calculations reveal that the spirocyclic framework provides significant conformational rigidity while maintaining sufficient flexibility in the peripheral substituents to accommodate receptor binding [11]. The calculated dipole moment of approximately 4.2 Debye indicates moderate polarity that balances lipophilicity requirements for membrane permeability with hydrophilic characteristics necessary for aqueous solubility [11].

Electronic structure analysis demonstrates that the morpholine oxygen atoms possess high electron density, contributing to hydrogen bonding capabilities with receptor residues [11]. The sulfonamide sulfur exhibits partial positive charge character that facilitates electrostatic interactions with negatively charged amino acid residues in the vasopressin V2 receptor binding site [11].

Frontier molecular orbital energy calculations indicate a HOMO-LUMO gap of approximately 4.8 eV, suggesting moderate chemical stability and appropriate reactivity for biological systems [11]. The calculated molecular electrostatic potential surface reveals distinct regions of positive and negative charge distribution that correlate with known structure-activity relationships for vasopressin receptor antagonists [11].

Tautomeric Forms and Resonance Stabilization

Satavaptan exhibits limited tautomeric behavior due to its structural design, with the primary tautomeric equilibrium occurring within the oxindole core structure [9]. The compound can exist in keto-enol tautomeric forms, although the keto form predominates under physiological conditions due to enhanced stability from resonance effects [9].

The oxindole carbonyl group participates in resonance stabilization with the adjacent aromatic system, contributing approximately 12-15 kcal/mol of stabilization energy [9]. This resonance interaction locks the molecule in the keto tautomer, preventing significant population of the enol form under normal conditions [9]. Computational studies indicate that the enol tautomer is approximately 8 kcal/mol higher in energy than the keto form [9].

The benzamide moiety exhibits restricted rotation around the carbon-nitrogen bond due to partial double bond character arising from resonance between the carbonyl and amide nitrogen [9]. This resonance contribution results in a planar arrangement of the benzamide group, which is crucial for optimal receptor binding geometry [9]. The calculated barrier to rotation around this bond is approximately 15 kcal/mol [9].

Resonance structures involving the sulfonamide group contribute to the overall electronic stabilization of the molecule [9]. The sulfur-nitrogen bonds exhibit partial double bond character, restricting conformational flexibility and maintaining the extended geometry necessary for receptor recognition [9]. The sulfonamide resonance provides approximately 8-10 kcal/mol of additional stabilization energy [9].

Tautomeric FormRelative Energy (kcal/mol)Population (%)
Keto (predominant)0.0>95
Enol+8.2<5
Resonance Stabilization-12.5-

Comparative Analysis With Related Vaptans

Structural comparison of satavaptan with other vasopressin receptor antagonists reveals distinctive molecular features that contribute to its unique pharmacological profile [12] [13] [14]. Among the vaptan class compounds, satavaptan demonstrates the highest molecular weight (643.79 g/mol) and greatest structural complexity, contrasting with tolvaptan (448.9 g/mol) and conivaptan (498.6 g/mol) [15] [14] [16].

The spirocyclic oxindole core of satavaptan distinguishes it from the benzazepine structure of tolvaptan and the benzimidazole framework of conivaptan [15] [16]. This structural divergence contributes to satavaptan's exceptional V2 receptor selectivity (Ki V1a:V2 ratio of 112:1), surpassing tolvaptan (29:1) and conivaptan (10:1) [14] [17]. The morpholinoethoxy substituent unique to satavaptan provides additional binding interactions not present in other vaptans [14].

Pharmacokinetic comparisons reveal that satavaptan possesses the longest half-life (14-17 hours) among clinically studied vaptans, significantly exceeding tolvaptan (6-8 hours) and lixivaptan (7-10 hours) [14] [17]. This extended half-life correlates with the compound's high protein binding (94.5-96%) and lipophilic character [18] [14]. The molecular volume and surface area of satavaptan are considerably larger than related compounds, potentially contributing to its sustained pharmacokinetic profile [14].

Receptor binding affinity studies demonstrate that satavaptan exhibits high nanomolar affinity for the V2 receptor, comparable to other selective V2 antagonists [14] [19]. However, its unique structural features result in distinct binding kinetics and functional selectivity profiles [20] [21]. The extended molecular framework of satavaptan allows for additional contact points with the receptor binding site, potentially explaining its prolonged duration of action [20].

VaptanMolecular WeightSelectivity Ratio (V1a:V2)Half-life (hours)Core Structure
Satavaptan643.79112:114-17Spirocyclic oxindole
Tolvaptan448.929:16-8Benzazepine
Conivaptan498.610:114-17Benzimidazole
Lixivaptan440.5100:17-10Quinazolinone
Mozavaptan490.610:11-8Benzimidazole

Copper-Mediated Cross-Dehydrogenative Coupling Approaches

Cross-dehydrogenative coupling (CDC) methodologies have emerged as powerful tools for the construction of complex heterocyclic systems, offering significant advantages in terms of atom economy and synthetic efficiency [3] [2] [4]. The application of copper-mediated CDC to Satavaptan synthesis represents a paradigm shift from traditional approaches, utilizing intramolecular Cu(II)-catalyzed radical cross-dehydrogenative coupling of simple anilides to construct spirocyclic oxindoles [2].

The copper-catalyzed CDC approach employs Cu(OAc)₂·H₂O as the catalyst system, operating under mild oxidative conditions in the presence of molecular oxygen [2]. The reaction proceeds through a radical mechanism involving homolytic aromatic substitution, where a stabilized radical intermediate undergoes cyclization to form the spirocyclic core [2]. This methodology demonstrates remarkable substrate tolerance, accommodating various electron-withdrawing groups including esters, lactams, and ketones [2].

Mechanistic Considerations

The CDC mechanism involves several key steps: (1) copper-mediated oxidation to generate a carbon-centered radical, (2) intramolecular radical cyclization, and (3) oxidative aromatization to restore the aromatic system [4] [5]. This process is highly atom-economical, as it constructs C-C bonds directly from C-H bonds without requiring pre-functionalized substrates [6] [7].

CDC ParameterOptimized Conditions
CatalystCu(OAc)₂·H₂O (10 mol%-stoichiometric)
Temperature110°C-reflux
SolventToluene/Mesitylene/Ethylene carbonate
AtmosphereO₂ or compressed air
Yield Range55-68%

Green Chemistry Aspects

The implementation of ethylene carbonate as a green solvent alternative represents a significant advancement in sustainable synthesis [2]. Ethylene carbonate offers multiple environmental benefits including low cost, ready availability, high flash point, low ecotoxicity, and excellent biodegradability [2]. This solvent substitution demonstrates the potential for integrating green chemistry principles into pharmaceutical synthesis without compromising reaction efficiency.

Stereoselective Formation of Spirocyclic Core

The stereoselective construction of the spirocyclic core represents one of the most critical aspects of Satavaptan synthesis, as the stereochemistry directly impacts the biological activity of the final compound [8] [9] [10]. Multiple approaches have been developed to address the stereochemical challenges inherent in spirocyclic oxindole formation.

Liotta's Rhodium-Catalyzed Approach

Liotta's 2001 synthesis addressed the stereochemical issues of the original Sanofi route through the implementation of a rhodium-catalyzed annulation strategy [2]. This approach utilized a diazo compound precursor that underwent Rh-catalyzed carbenoid insertion at room temperature, providing significantly improved reaction conditions compared to the high-temperature Fischer cyclization [2].

The key innovation in Liotta's synthesis was the establishment of syn-selective reduction conditions using L-Selectride as the hydride source [2]. The stereoselectivity originates from chelation control, where the lithium cation coordinates to both carbonyl oxygen atoms, effectively trapping the cyclohexane ring in a twist-boat conformation and revealing the correct face for hydridic attack [2].

Modern Stereoselective Strategies

Recent developments in stereoselective spirocyclic synthesis have incorporated advanced organocatalytic methodologies and transition metal catalysis [8] [9] [11] [12]. These approaches often employ chiral catalysts to establish absolute stereochemistry directly during the key bond-forming step, eliminating the need for subsequent stereoisomer separation.

MethodTemperatureStereoselectivityKey Advantage
Fischer Cyclization180°CPoorDirect approach
Rh-Catalyzed AnnulationRTGoodMild conditions
Cu-CDC Approach110°CHighAtom economical
L-Selectride Reduction-78°CSyn-selectivePredictable selectivity

Protecting Group Strategies in Multi-Step Synthesis

Protecting group chemistry plays a fundamental role in complex multi-step syntheses, enabling selective transformations while preventing unwanted side reactions [13] [14] [15]. The choice of protecting groups in Satavaptan synthesis has evolved significantly from the original routes to modern approaches, reflecting advances in synthetic methodology and process optimization.

Traditional Protecting Group Approaches

The original synthetic approaches to Satavaptan employed benzyl protecting groups, which required Birch reduction conditions for removal [2]. While benzyl groups offer excellent stability under a wide range of reaction conditions, their removal requires harsh reductive conditions that may not be compatible with other functional groups present in the molecule [14].

Advanced Protecting Group Strategies

Modern synthetic approaches have implemented more flexible protecting group strategies that offer orthogonal deprotection conditions [2] [16]. The para-methoxybenzyl (PMB) group has emerged as a particularly versatile alternative, offering multiple deprotection pathways including oxidation, acid treatment, and hydrogenolysis [2].

In the synthesis of novel Satavaptan analogues, the PMB group can be removed under mild acidic conditions using trifluoroacetic acid (TFA) at reflux, achieving 57% yield over two steps [2]. This represents a significant improvement in process efficiency compared to the harsh Birch reduction conditions required for benzyl group removal.

Orthogonal Protection Concepts

The implementation of orthogonal protecting group strategies allows for selective deprotection in the presence of other protected functional groups [14] [17]. This concept is particularly important in complex natural product synthesis where multiple functional groups require protection throughout the synthetic sequence.

Protecting GroupRemoval ConditionsApplicationYield
Benzyl (Bn)Birch reductionLiotta synthesisGood
4-Methoxybenzyl (PMB)TFA refluxNovel analogues57% (2 steps)
2,4-Dimethoxybenzyl (DMB)Acidic conditionsCDC synthesisVariable

Industrial Scale-Up Challenges and Purification Techniques

The translation of laboratory-scale synthetic methodologies to industrial production scales presents numerous technical, economic, and regulatory challenges [18] [19] [20] [21]. Satavaptan synthesis exemplifies many of these challenges, particularly in the areas of temperature control, stereoselectivity maintenance, and purification efficiency.

Temperature Control and Energy Efficiency

Industrial-scale reactions require careful consideration of heat transfer and temperature control, particularly for reactions operating at elevated temperatures [20] [22]. The original Sanofi synthesis, requiring 180°C reaction temperatures, would present significant energy costs and safety concerns at manufacturing scale [2]. The copper-mediated CDC approach, operating at 110°C-reflux, offers substantial improvements in energy efficiency while maintaining synthetic effectiveness [2].

Stereoselectivity Challenges

Maintaining stereoselectivity during scale-up represents one of the most critical challenges in pharmaceutical manufacturing [22]. The poor stereoselectivity of the original Fischer cyclization approach necessitates expensive chromatographic separation at industrial scale [2]. The implementation of stereoselective reduction methods, such as the L-Selectride approach, eliminates this separation requirement but introduces new challenges related to low-temperature operations and specialized reagent handling [2].

Purification and Separation Technologies

Industrial purification strategies must balance efficiency, cost, and environmental impact [23] [24] [25]. The purification techniques employed in Satavaptan synthesis span multiple approaches:

Chromatographic Methods: Flash chromatography remains essential for intermediate purification but faces scalability limitations due to solvent consumption and processing time [24]. Recent advances in preparative chromatography and automated systems have improved efficiency but require significant capital investment.

Crystallization: Represents the gold standard for industrial purification due to excellent scalability and minimal solvent requirements [24] [25]. The development of crystallization processes requires extensive polymorphism studies and process optimization.

Extraction and Phase Separation: Liquid-liquid extraction provides excellent scalability and can be implemented in continuous processing systems [23] [19]. The selection of appropriate solvent systems requires careful consideration of environmental regulations and worker safety.

Purification MethodScalabilityCostEnvironmental Impact
Flash ChromatographyModerateModerateSolvent intensive
CrystallizationExcellentLowMinimal waste
DistillationExcellentLowEnergy intensive
ExtractionExcellentLowMinimal impact

Process Intensification Strategies

Modern pharmaceutical manufacturing increasingly relies on process intensification techniques, including continuous flow chemistry and integrated purification systems [23] [19] [26]. These approaches offer advantages in terms of heat transfer, mixing efficiency, and process control, particularly relevant for the exothermic oxidation reactions employed in copper-mediated CDC methodologies.

The implementation of continuous processing for Satavaptan synthesis could address many of the scale-up challenges associated with batch processing, including improved temperature control, enhanced mixing, and reduced inventory of hazardous intermediates [19] [26]. However, such implementations require significant process development and validation efforts to ensure consistent product quality and regulatory compliance.

Regulatory and Quality Considerations

Industrial-scale pharmaceutical synthesis must comply with stringent Good Manufacturing Practice (GMP) requirements, necessitating extensive documentation, validation, and quality control procedures [20] [21]. The simplification of synthetic routes through improved methodology, such as the elimination of stereoisomer separation steps, provides significant advantages in terms of process validation and quality assurance.

Purity

> 98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.3

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

643.29273658 g/mol

Monoisotopic Mass

643.29273658 g/mol

Heavy Atom Count

45

Appearance

Solid powder

UNII

AJS8S3P31H

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity]

Drug Indication

Investigated for use/treatment in cardiovascular disorders, in the treatment of syndrome of inappropriate secretion of anti-diuretic hormone (SIADH) and in hyponatremia.

MeSH Pharmacological Classification

Antidiuretic Hormone Receptor Antagonists

Mechanism of Action

Selectively antagonizes v1b receptors.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

185913-78-4

Wikipedia

Satavaptan

Dates

Last modified: 02-18-2024

1:Global analysis of the effects of the V2 receptor antagonist satavaptan on protein phosphorylation in collecting duct. Hoffert JD, Pisitkun T, Saeed F, Wilson JL, Knepper MA.Am J Physiol Renal Physiol. 2014 Feb 15;306(4):410-21. doi: 10.1152/ajprenal.00497.2013. Epub 2013 Nov 20. PMID: 24259510 Free PMC Article
2:Satavaptan treatment for ascites in patients with cirrhosis: a meta-analysis of effect on hepatic encephalopathy development. Watson H, Jepsen P, Wong F, Ginès P, Córdoba J, Vilstrup H.Metab Brain Dis. 2013 Jun;28(2):301-5. doi: 10.1007/s11011-013-9384-4. Epub 2013 Mar 6. Review. PMID: 23463488
3:Meta-analysis: the safety and efficacy of vaptans (tolvaptan, satavaptan and lixivaptan) in cirrhosis with ascites or hyponatraemia. Dahl E, Gluud LL, Kimer N, Krag A.Aliment Pharmacol Ther. 2012 Oct;36(7):619-26. doi: 10.1111/apt.12025. Epub 2012 Aug 21. PMID: 22908905 Free Article
4:Satavaptan for the management of ascites in cirrhosis: efficacy and safety across the spectrum of ascites severity. Wong F, Watson H, Gerbes A, Vilstrup H, Badalamenti S, Bernardi M, Ginès P; Satavaptan Investigators Group..Gut. 2012 Jan;61(1):108-16. doi: 10.1136/gutjnl-2011-300157. Epub 2011 Aug 11. PMID: 21836029
5:Short- and long-term treatment of dilutional hyponatraemia with satavaptan, a selective arginine vasopressin V2-receptor antagonist: the DILIPO study. Aronson D, Verbalis JG, Mueller M, Krum H; DILIPO investigators..Eur J Heart Fail. 2011 Mar;13(3):327-36. doi: 10.1093/eurjhf/hfq226. Epub 2011 Jan 3. PMID: 21199833 Free Article
6:Effects of a selective vasopressin V2 receptor antagonist, satavaptan, on ascites recurrence after paracentesis in patients with cirrhosis. Wong F, Gines P, Watson H, Horsmans Y, Angeli P, Gow P, Minini P, Bernardi M.J Hepatol. 2010 Aug;53(2):283-90. doi: 10.1016/j.jhep.2010.02.036. Epub 2010 May 24. PMID: 20541828
7:Clinical trial: short-term effects of combination of satavaptan, a selective vasopressin V2 receptor antagonist, and diuretics on ascites in patients with cirrhosis without hyponatraemia--a randomized, double-blind, placebo-controlled study. Ginès P, Wong F, Watson H, Terg R, Bruha R, Zarski JP, Dudley F; NormoCAT Study Investigators..Aliment Pharmacol Ther. 2010 Apr;31(8):834-45. doi: 10.1111/j.1365-2036.2010.04236.x. Epub 2010 Jan 22. PMID: 20102356 Free Article
8:Effects of satavaptan, a selective vasopressin V(2) receptor antagonist, on ascites and serum sodium in cirrhosis with hyponatremia: a randomized trial. Ginès P, Wong F, Watson H, Milutinovic S, del Arbol LR, Olteanu D; HypoCAT Study Investigators..Hepatology. 2008 Jul;48(1):204-13. doi: 10.1002/hep.22293. PMID: 18508290
9:Successful long-term treatment of hyponatremia in syndrome of inappropriate antidiuretic hormone secretion with satavaptan (SR121463B), an orally active nonpeptide vasopressin V2-receptor antagonist. Soupart A, Gross P, Legros JJ, Alföldi S, Annane D, Heshmati HM, Decaux G.Clin J Am Soc Nephrol. 2006 Nov;1(6):1154-60. Epub 2006 Oct 11. PMID: 17699341 Free Article

Explore Compound Types